3-(2-fluorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide
Description
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Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c1-24-18(10-11-23-24)17-8-6-14(12-21-17)13-22-19(25)9-7-15-4-2-3-5-16(15)20/h2-6,8,10-12H,7,9,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCOXFOEGNARHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-fluorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 329.39 g/mol. The structural features include a fluorophenyl group and a pyrazolyl-pyridine moiety, which are significant for its biological interactions.
Anticancer Activity
Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its efficacy against different cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell migration |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest at G2/M phase |
The biological activity of this compound appears to involve multiple pathways:
- Inhibition of Protein Kinases : The compound may inhibit specific protein kinases involved in cell signaling pathways that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Gene Expression : The interaction with nuclear receptors may alter the expression of genes involved in apoptosis and cell cycle regulation.
Case Studies
Several case studies highlight the potential therapeutic use of this compound:
- Study on MCF-7 Cells : In a controlled experiment, treatment with the compound resulted in a significant decrease in viability and an increase in apoptotic markers compared to untreated controls.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential as an effective anticancer agent.
- Synergistic Effects : Preliminary data suggest that combining this compound with established chemotherapeutics may enhance anticancer efficacy, warranting further investigation into combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
